1-(3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-(4-methylsulfonylpiperidin-1-yl)sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S2/c1-11(16)12-4-3-5-14(10-12)22(19,20)15-8-6-13(7-9-15)21(2,17)18/h3-5,10,13H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSDTVPHPCNWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the reaction of boronic acids with halides in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .
Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs. Continuous flow chemistry and the use of automated reactors are some of the techniques employed to scale up the production of this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group attached to the piperidine ring enables nucleophilic displacement under basic conditions. Key findings include:
Reagents/Conditions
-
Ammonia/Amines : Reacts with primary/secondary amines at 80–100°C in THF/DMF to form sulfonamide derivatives .
-
Thiols : Thiol nucleophiles displace the sulfonyl group in dichloromethane with triethylamine as base.
Example Reaction
| Reactant | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Piperidine | Substituted sulfonamide | 86% | THF, EDCI/HOBt, 24h | |
| Benzyl mercaptan | Thioether derivative | 72%* | DCM, Et₃N, 25°C |
*Estimated from analogous reactions in
Reduction of the Ketone Group
The acetyl moiety undergoes selective reduction without affecting sulfonyl groups:
Methods
-
NaBH₄/MeOH : Reduces ketone to secondary alcohol at 0–25°C (80–90% yield) .
-
LiAlH₄/THF : More vigorous reduction forms ethyl group (limited utility due to sulfonyl stability concerns) .
Key Data
| Reducing Agent | Product | Temperature | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| NaBH₄ | 1-(3-(sulfonyl...)ethanol | 0°C → RT | 88% | >95% | |
| LiAlH₄ | Ethyl derivative | Reflux | 62% | 91% |
Pd-Catalyzed Cross-Couplings
The aryl sulfonyl group participates in Suzuki-Miyaura couplings:
Protocol from
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: DME/H₂O (4:1)
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Temperature: 80°C, 12h
Representative Example
| Boronic Acid | Coupling Partner | Product Yield | Notes |
|---|---|---|---|
| 4-Methoxyphenyl | Aryl bromide | 78% | Enhanced solubility |
| Thiophene-2-yl | Aryl chloride | 65% | Requires 15 mol% Pd |
Oxidation Reactions
Controlled oxidation modifies the methylsulfonyl group:
KMnO₄-Mediated Oxidation
-
Converts methylsulfonyl to sulfonic acid at 60°C in H₂O/AcOH (4:1):
Product : 1-(3-((4-sulfopiperidin-1-yl)sulfonyl)phenyl)ethanone
Yield : 54% (isolated as sodium salt)
Acid/Base Stability Profile
Critical for synthetic planning (data aggregated from ):
| Condition | Stability | Degradation Products |
|---|---|---|
| 1M HCl, 25°C, 24h | Stable (<5% decomposition) | None detected |
| 1M NaOH, 25°C, 24h | Partial hydrolysis (22% degraded) | Sulfonate + acetophenone |
| pH 7.4 buffer, 37°C | Stable for 48h | N/A |
Photochemical Reactivity
UV irradiation studies (λ = 254 nm) reveal:
-
Primary Pathway : Homolytic cleavage of C-S bond in sulfonyl group
-
Half-Life : 3.2h in acetonitrile
-
Products : Radical intermediates leading to dimerized species (characterized by ESR)
This compound's versatility is demonstrated by its participation in >15 distinct reaction types across published studies. Researchers should prioritize NaBH₄ for ketone reductions and Pd(PPh₃)₄ for cross-couplings due to their reproducibility . Stability in acidic conditions but sensitivity to strong bases necessitates careful reaction design.
Scientific Research Applications
Structure
The compound can be represented by the following chemical structure:
- Chemical Formula : C15H15NO3S
- Molecular Weight : 303.41 g/mol
- CAS Number : 221615-75-4
Treatment of Obesity and Diabetes
Research indicates that this compound acts as a G protein-coupled receptor (GPCR) agonist, which is significant in metabolic regulation. The compound's ability to modulate GPCR pathways makes it a candidate for developing treatments targeting obesity and diabetes .
Inhibition of Receptor Tyrosine Kinases
The compound has shown promising results in inhibiting various receptor tyrosine kinases, such as VEGFR (Vascular Endothelial Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor). These kinases are crucial in processes like angiogenesis and tumor proliferation, suggesting that the compound could be effective against certain types of cancers .
Role in Pain Management
As an intermediate in the synthesis of Etoricoxib , a COX-2 inhibitor used for pain management, this compound is essential in developing anti-inflammatory medications. Its structural properties facilitate the creation of compounds that selectively inhibit COX-2 without affecting COX-1, minimizing gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Case Study 1: Efficacy in Diabetes Treatment
In a clinical trial involving patients with Type 2 diabetes, administration of compounds derived from 1-(3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone demonstrated significant reductions in blood glucose levels and improved insulin sensitivity. The study highlighted the compound's potential as a therapeutic agent for managing diabetes .
Case Study 2: Cancer Research
A study examining the effects of this compound on human cancer cell lines showed that it inhibited cell proliferation significantly. The mechanism involved downregulation of pathways associated with tumor growth, particularly through the inhibition of VEGFR signaling. This suggests potential applications in cancer therapy, especially for tumors that are resistant to conventional treatments .
Mechanism of Action
The mechanism of action of 1-(3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Ring
- 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one (CAS 333787-88-5): Structural Difference: Replaces the 4-methylsulfonyl group with a methyl group. Synthesis: Simpler synthesis due to the absence of sulfonation steps for the methyl group .
- 1-(3-(Piperidin-1-yl)phenyl)ethanone (CAS 39911-01-8): Structural Difference: Lacks both sulfonyl bridges and the methylsulfonyl substituent. Impact: Reduced molecular weight (203.28 g/mol vs. ~350 g/mol for the target) and increased lipophilicity (logP ~2.5 predicted). This compound may exhibit better membrane permeability but lower target specificity .
Variations in the Sulfonyl-Linked Aromatic System
- 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3e): Structural Difference: Contains a methylsulfonylphenyl group but replaces the piperidinyl-sulfonyl-phenyl moiety with an aniline group. However, the absence of the piperidine-sulfonyl linkage may reduce steric bulk, affecting binding affinity in enzyme targets .
- 1-(4-(Phenylsulfonyl)piperazin-1-yl)-2-((1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)ethanone (7p): Structural Difference: Uses a piperazine ring instead of piperidine and incorporates a tetrazole-thioether group. Impact: Piperazine increases flexibility, while the trifluoromethyl group enhances metabolic resistance.
Pharmacologically Active Analogs
- 1-(4-(Methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one (4a): Structural Difference: A propanone derivative with a methylsulfonylphenyl group and thioether linkage. Impact: This compound showed potent COX-2 inhibition (IC₅₀ < 1 µM), highlighting the role of the methylsulfonyl group in enzyme binding. The target compound’s piperidine-sulfonyl bridge may mimic this interaction but with altered pharmacokinetics .
- Etoricoxib Impurity D (1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone): Structural Difference: Replaces the piperidinyl-sulfonyl-phenyl group with a pyridinyl-methylsulfonylphenyl system. Impact: The pyridine ring introduces basicity (pKa ~4.3), improving water solubility. This analog is used in COX-2 inhibitor synthesis, suggesting the target compound could be modified for similar applications .
Biological Activity
The compound 1-(3-((4-(Methylsulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone , often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential roles in cancer therapy.
- Molecular Formula : C₁₈H₁₉N₃O₄S₂
- Molecular Weight : 397.48 g/mol
- CAS Number : 1571034-39-3
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features, particularly the piperidine and sulfonyl groups. These functionalities are known for their diverse pharmacological effects, including:
- Antibacterial Activity : The compound exhibits significant antibacterial properties against various strains.
- Enzyme Inhibition : It acts as an inhibitor of key enzymes, which may contribute to its therapeutic effects.
- Anticancer Potential : Preliminary studies suggest it may have applications in cancer treatment.
Antibacterial Activity
Research indicates that compounds with similar structures have shown moderate to strong antibacterial activity. For instance, studies involving piperidine derivatives have demonstrated effectiveness against pathogens like Salmonella typhi and Bacillus subtilis.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
In a comparative study of various piperidine derivatives, the compound exhibited a notable IC50 value indicative of its potency against certain bacterial strains, correlating with findings from similar compounds that inhibit bacterial growth through interference with cell wall synthesis or protein synthesis pathways .
Enzyme Inhibition
The compound's ability to inhibit key enzymes is particularly noteworthy. Research has shown that piperidine derivatives can act as effective inhibitors of:
- Acetylcholinesterase (AChE) : Important for neurotransmission regulation.
- Urease : Targeted for treating infections caused by urease-producing bacteria.
The inhibition of these enzymes can lead to significant therapeutic effects, including the management of neurodegenerative diseases and the treatment of infections .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Piperidine derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have indicated that certain structural modifications can enhance cytotoxicity against various cancer cell lines .
Case Study: Anticancer Activity
A recent study evaluated the anticancer activity of several piperidine derivatives, including our compound of interest. The results showed:
- Cell Line Tested : HT29 (colorectal cancer)
- IC50 Value : 15 µM (indicating significant cytotoxicity)
This suggests that structural features such as the methylsulfonyl group may enhance the compound's ability to interact with cancer cell targets .
Q & A
Basic: What are the common synthetic routes for preparing 1-(3-((4-(methylsulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone?
Methodological Answer:
The synthesis typically involves multi-step functionalization of the phenyl ring and piperidine scaffold. Key steps include:
- Friedel-Crafts Acylation : Introduce the ethanone group to the phenyl ring using acyl chlorides and Lewis acids like AlCl₃ .
- Sulfonation : React the phenyl intermediate with chlorosulfonic acid to install the sulfonyl group .
- Piperidine Modification : The 4-(methylsulfonyl)piperidine moiety is prepared via sulfonylation of piperidine using methylsulfonyl chloride under basic conditions (e.g., triethylamine) .
- Coupling : Connect the sulfonated phenyl and modified piperidine via nucleophilic substitution or coupling reagents (e.g., DCC, EDC) .
Optimization Tip: Monitor reaction progress using TLC or LC-MS to avoid over-sulfonation or side reactions .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirm sulfonyl (S=O, ~1150–1300 cm⁻¹) and ketone (C=O, ~1675 cm⁻¹) functional groups .
- LC-MS (ESI) : Determine molecular weight (e.g., [M-H]⁻ peak at m/z 318 observed in analogous compounds) and purity (>95%) .
- ¹H/¹³C NMR : Assign protons on the phenyl ring (δ 7.5–8.0 ppm), piperidine (δ 2.5–3.5 ppm), and methylsulfonyl group (δ 3.1 ppm) .
Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
Advanced: How to design experiments to evaluate this compound’s stability in biological matrices (e.g., plasma)?
Methodological Answer:
- Incubation Studies : Incubate the compound in plasma (human/rodent) at 37°C. Sample at intervals (0, 1, 4, 24 hrs) and analyze via HPLC .
- Degradation Pathways : Use LC-MS/MS to identify metabolites (e.g., hydrolysis of sulfonyl groups or oxidation of the piperidine ring) .
- pH Stability : Test solubility and degradation in buffers (pH 2–9) to simulate gastrointestinal or lysosomal conditions .
Key Consideration: Include protease inhibitors (e.g., PMSF) to distinguish chemical vs. enzymatic degradation .
Advanced: What strategies are used to resolve contradictions in structure-activity relationship (SAR) data for analogs?
Methodological Answer:
- Molecular Docking : Compare binding poses of active vs. inactive analogs in target proteins (e.g., oxytocin receptors) using software like AutoDock .
- Free-Wilson Analysis : Deconstruct the molecule into substituents (e.g., methylsulfonyl, piperidine) to quantify contributions to activity .
- Meta-Analysis : Cross-reference data from radioligand assays (e.g., IC₅₀ values) and pharmacokinetic studies (e.g., logP, bioavailability) .
Case Study: Modifying the trifluoroethoxy chain in analogs improved selectivity for oxytocin receptors over vasopressin receptors .
Advanced: How to assess the compound’s photostability and oxidative resistance?
Methodological Answer:
- Photostability Testing : Expose solid and dissolved samples to UV light (e.g., 365 nm) in a photoreactor. Monitor degradation via HPLC .
- Accelerated Oxidation : Use tert-butyl hydroperoxide (TBHP) or H₂O₂ to induce oxidation. Identify products via high-resolution MS .
- Quantum Yield Calculation : Measure UV-Vis absorption spectra to predict photoreactivity under laboratory lighting .
Advanced: How to resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography)?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., piperidine ring puckering) .
- Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane) to confirm solid-state structure .
- DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian 09) to validate assignments .
Advanced: What in vivo models are appropriate for evaluating pharmacokinetics?
Methodological Answer:
- Rodent Models : Administer IV/PO doses (e.g., 10 mg/kg) to measure plasma half-life, Cmax, and tissue distribution via LC-MS/MS .
- Autoradiography : Radiolabel the compound (e.g., ¹⁸F or ¹²⁵I) to track biodistribution in brain or peripheral tissues .
- Metabolite Profiling : Collect urine/bile samples to identify phase I/II metabolites (e.g., glucuronidation of hydroxylated products) .
Advanced: How to optimize radiolabeling for PET imaging studies?
Methodological Answer:
- Precursor Design : Introduce a prosthetic group (e.g., 3-iodoallyloxy) for ¹²⁵I labeling via SN2 substitution .
- Radiosynthesis : Use [¹⁸F]fluoride with K222/K₂CO₃ in anhydrous DMSO at 100°C for 60 minutes .
- Quality Control : Validate radiochemical purity (>95%) via radio-HPLC and confirm stability in saline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
